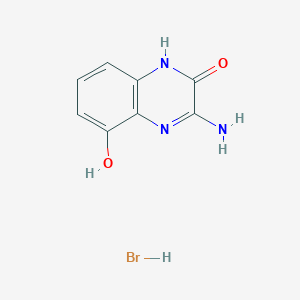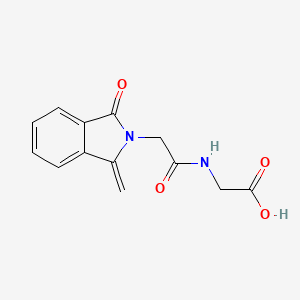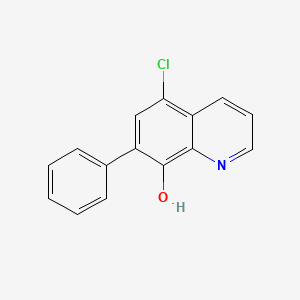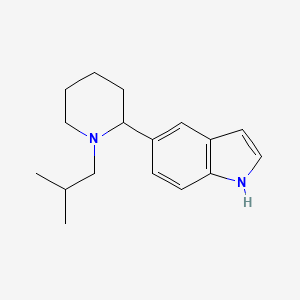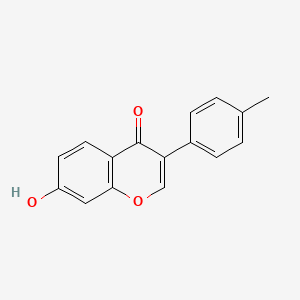
1-Bromo-4-(difluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
The synthesis of 1-Bromo-4-(difluoromethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene in the presence of bromine and a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under irradiation, often using a projector lamp, at low temperatures to control the reaction and obtain the desired product . Industrial production methods may involve similar bromination techniques but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-4-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various functionalized derivatives.
Addition Reactions: The compound can participate in addition reactions, particularly at the difluoromethyl group, to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(difluoromethyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the difluoromethyl group act as reactive sites, allowing the compound to participate in various transformations. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(difluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethyl)naphthalene: Similar structure but with the difluoromethyl group at the 3 position.
1-Bromo-2-(difluoromethyl)naphthalene: Another isomer with the difluoromethyl group at the 2 position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Propriétés
Formule moléculaire |
C11H7BrF2 |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
1-bromo-4-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
Clé InChI |
XORABJISZPMSMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)


![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)
![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)

